tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
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Overview
Description
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and an azepane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Chemistry: tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. It helps in understanding the mechanisms of various biological processes .
Medicine: It is also explored for its therapeutic properties in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its unique chemical properties make it valuable in material science .
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound shares a similar structure but with an azetidine ring instead of an azepane ring.
tert-butyl 4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azepane ring.
Uniqueness: tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is unique due to its azepane ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and tert-butyl groups enhances its reactivity and makes it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(8-14)10(15)5-7-13/h9-10,14-15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOAWHQRRMHKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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